molecular formula C25H20ClFN2O3 B2737369 N-(3-chloro-4-fluorophenyl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide CAS No. 888440-33-3

N-(3-chloro-4-fluorophenyl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide

Cat. No. B2737369
CAS RN: 888440-33-3
M. Wt: 450.89
InChI Key: FFHGNGZUPGTFDT-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide, also known as CFTR corrector, is a small molecule drug that has been developed for the treatment of cystic fibrosis. Cystic fibrosis is a genetic disorder that affects the lungs, pancreas, and other organs, leading to severe respiratory and digestive problems. CFTR correctors have been shown to improve the function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is defective in patients with cystic fibrosis.

Scientific Research Applications

Synthesis and Spectroscopic Analysis

Solvent-Free Synthesis and Spectral Analysis : A study by Thirunarayanan and Sekar (2013) presented the solvent-free synthesis of (E)-2-(substituted benzylideneamino)-N-(3-chloro-4-fluorophenyl)-hexahydro-2H-cyclopenta[b]thiophene-3-carboxamide derivatives. This process utilized microwave irradiation and was notable for its high yield and purity. The spectral data, including infrared and NMR chemical shifts, were correlated with substituent constants, providing insight into the effects of substitution on spectral group absorptions (Thirunarayanan & Sekar, 2013).

Antipathogenic Activity

Antipathogenic Properties of Thiourea Derivatives : Research by Limban, Marutescu, and Chifiriuc (2011) focused on the synthesis and characterization of acylthioureas and their antipathogenic activity. These compounds showed significant activity against Pseudomonas aeruginosa and Staphylococcus aureus strains, known for biofilm growth capabilities. This demonstrates the potential of benzofuran derivatives in developing novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Biological Activity and Potential Applications

Evaluation of Benzofuran Carboxamide Derivatives : A study by Lavanya, Sribalan, and Padmini (2017) synthesized and evaluated the antimicrobial, anti-inflammatory, and DPPH radical scavenging activities of new benzofuran carboxamide derivatives. The compounds demonstrated promising biological activities, indicating their potential as bioactive chemical entities (Lavanya, Sribalan, & Padmini, 2017).

Antifungal Potential against Rot Fungi : Abedinifar et al. (2020) synthesized novel benzofuran-1,2,3-triazole hybrids and evaluated their antifungal potential against white and brown-rot fungi. These hybrids showed significant activity, particularly against wet brown-rot fungi, highlighting their utility as fungicidal preservatives (Abedinifar et al., 2020).

properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-3-(4-phenylbutanoylamino)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClFN2O3/c26-19-15-17(13-14-20(19)27)28-25(31)24-23(18-10-4-5-11-21(18)32-24)29-22(30)12-6-9-16-7-2-1-3-8-16/h1-5,7-8,10-11,13-15H,6,9,12H2,(H,28,31)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFHGNGZUPGTFDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-fluorophenyl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide

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